4-(Chloromethyl)-3,6-dimethylpyridazine
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 4-(chloromethyl)-3,6-dimethylpyridazine , reflecting the positions of its substituents on the pyridazine ring. Its molecular formula is $$ \text{C}7\text{H}9\text{ClN}2 $$, with a molecular weight of 156.61 g/mol. The structure consists of a pyridazine core—a diazine with two adjacent nitrogen atoms—substituted by methyl groups at the 3- and 6-positions and a chloromethyl group (-CH$$2$$Cl) at the 4-position.
Key identifiers include:
- CAS Registry Number : While not explicitly listed in the provided sources, analogs such as 3-chloro-5,6-dimethylpyridazine-4-carbonitrile (CAS 93824-72-7) and 3,6-dimethylpyridazine (CAS 1632-74-2) highlight the prevalence of methyl and chloro substituents in pyridazine chemistry.
- Synonym : 4-(Chloromethyl)-3,6-dimethylpyridazine is also referenced under catalog numbers such as EVT-13353854 in commercial chemical databases.
The compound’s structure is distinct from related derivatives like 3,6-dihydroxy-4,5-dimethylpyridazine (CAS 5754-17-6), which features hydroxyl groups and methyl substituents at different positions, underscoring the impact of functional group placement on physicochemical properties.
Historical Context in Heterocyclic Chemistry
Pyridazines, first synthesized in the late 19th century, gained prominence through Emil Fischer’s work on hydrazine condensations. Early pyridazine derivatives were explored for their potential in dyestuffs and pharmaceuticals, but their limited natural occurrence spurred synthetic innovations. The introduction of methyl and chloromethyl groups to the pyridazine ring, as seen in 4-(chloromethyl)-3,6-dimethylpyridazine, represents a mid-20th-century advancement aimed at enhancing reactivity and bioactivity.
The development of this compound aligns with broader trends in heterocyclic chemistry, where structural modifications are employed to tune electronic properties and solubility. For instance, methyl groups at the 3- and 6-positions donate electron density to the ring, while the electron-withdrawing chloromethyl group at the 4-position creates a polarized system conducive to nucleophilic substitution reactions. Such modifications have enabled applications in:
- Agrochemicals : Pyridazine derivatives like credazine and pyridafol utilize similar substitution patterns for herbicidal activity.
- Pharmaceuticals : Structural analogs, such as hydralazine, demonstrate antihypertensive effects mediated by pyridazine’s ability to coordinate metal ions or interact with biological targets.
Positional Isomerism in Pyridazine Derivatives
Positional isomerism profoundly influences the properties of pyridazine derivatives. For 4-(chloromethyl)-3,6-dimethylpyridazine, the arrangement of substituents distinguishes it from isomers such as 3-chloro-5,6-dimethylpyridazine-4-carbonitrile and 3,6-dihydroxy-4,5-dimethylpyridazine. The table below contrasts key isomers:
The chloromethyl group’s position at carbon 4 in the target compound contrasts with the 4-carbonitrile group in 3-chloro-5,6-dimethylpyridazine-4-carbonitrile, altering reactivity. For example, the chloromethyl group facilitates alkylation reactions, whereas nitriles participate in cycloadditions or hydrolysis. Similarly, hydroxyl groups in 3,6-dihydroxy-4,5-dimethylpyridazine enable hydrogen bonding, increasing its melting point compared to non-polar methylated analogs.
Ring-chain isomerism, as described in disubstituted pyridazines, further illustrates how substituent positioning affects conformational stability. In 4-(chloromethyl)-3,6-dimethylpyridazine, steric hindrance between the 3-methyl and 4-chloromethyl groups may influence rotational freedom, potentially stabilizing specific conformers that enhance its utility in catalysis or molecular recognition.
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
4-(chloromethyl)-3,6-dimethylpyridazine |
InChI |
InChI=1S/C7H9ClN2/c1-5-3-7(4-8)6(2)10-9-5/h3H,4H2,1-2H3 |
InChI Key |
BBQYQRZGFCYQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3,6-dimethylpyridazine typically involves the chloromethylation of 3,6-dimethylpyridazine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of 4-(Chloromethyl)-3,6-dimethylpyridazine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3,6-dimethylpyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products:
Nucleophilic Substitution: Substituted pyridazine derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Scientific Research Applications
4-(Chloromethyl)-3,6-dimethylpyridazine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3,6-dimethylpyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
a. 4-(Chloromethyl)-6-(difluoromethyl)-3-methoxypyridazine
This analog replaces the 3-methyl group with methoxy and introduces a difluoromethyl group at position 6. The electron-withdrawing difluoromethyl and methoxy substituents reduce nucleophilicity compared to 4-(chloromethyl)-3,6-dimethylpyridazine. Synthesized in dichloromethane at room temperature, it exhibits a molecular ion peak at m/z 209/211 (M+H)+, indicating a higher molecular weight (227.6 g/mol) than the parent compound (170.6 g/mol) .
b. 6-Chloro-4-methylpyridazin-3-amine Here, the chloromethyl group is absent, and a chloro substituent occupies position 6.
c. 3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine
Substituting the 3-methyl group with a trifluoroethoxy group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This modification could enhance metabolic stability but may reduce bioavailability due to increased hydrophobicity .
Fused-Ring Derivatives
6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine This compound features a fused triazolo ring, which rigidifies the structure and enhances π-π stacking interactions. X-ray crystallography confirms a planar geometry with a mean C–C bond length of 0.005 Å, suggesting superior stability compared to non-fused analogs . Such derivatives are explored for anti-inotropic and antiviral activities .
Biological Activity
4-(Chloromethyl)-3,6-dimethylpyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and relevant case studies.
4-(Chloromethyl)-3,6-dimethylpyridazine is characterized by the following chemical structure:
- Chemical Formula : C₇H₈ClN₃
- Molecular Weight : 173.61 g/mol
The compound features a chloromethyl group attached to a pyridazine ring, which is known to influence its reactivity and biological activity.
Antimicrobial Properties
Research indicates that 4-(Chloromethyl)-3,6-dimethylpyridazine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of 4-(Chloromethyl)-3,6-dimethylpyridazine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, 4-(Chloromethyl)-3,6-dimethylpyridazine has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.
Case Study: In Vitro Anticancer Activity
A recent study evaluated the cytotoxic effects of 4-(Chloromethyl)-3,6-dimethylpyridazine on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- HeLa: 12 µM
- MCF-7: 15 µM
- A549: 18 µM
These findings suggest that the compound may serve as a lead compound for developing new anticancer agents.
The biological activity of 4-(Chloromethyl)-3,6-dimethylpyridazine is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- DNA Intercalation : It may intercalate into DNA, disrupting replication and transcription processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
